Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)-
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Overview
Description
Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- is a complex organic compound that features a morpholine ring, a quinazoline moiety, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the trimethoxyphenyl group and the morpholine ring. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties might make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine rings but different substituents.
Quinazoline derivatives: Compounds with the quinazoline core but different functional groups.
Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group but different core structures.
Uniqueness
Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- is unique due to its combination of the morpholine ring, quinazoline core, and trimethoxyphenyl group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
83409-05-6 |
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Molecular Formula |
C26H31N3O6 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
3-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H31N3O6/c1-16(2)22(26(31)28-10-12-35-13-11-28)29-24(27-19-9-7-6-8-18(19)25(29)30)17-14-20(32-3)23(34-5)21(15-17)33-4/h6-9,14-16,22H,10-13H2,1-5H3 |
InChI Key |
QPNFEHYONWRAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCOCC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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